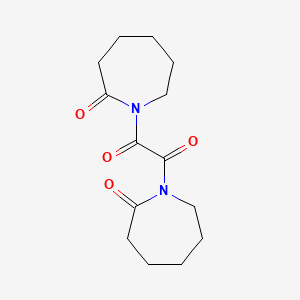

Bis(2-oxoazepan-1-yl)ethane-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13880-08-5 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1,2-bis(2-oxoazepan-1-yl)ethane-1,2-dione |

InChI |

InChI=1S/C14H20N2O4/c17-11-7-3-1-5-9-15(11)13(19)14(20)16-10-6-2-4-8-12(16)18/h1-10H2 |

InChI Key |

GYNRCRWNTNGPRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)N(CC1)C(=O)C(=O)N2CCCCCC2=O |

Origin of Product |

United States |

Contextualization Within Diketone and Lactam Chemistry

Bis(2-oxoazepan-1-yl)ethane-1,2-dione is a fascinating hybrid molecule that resides at the intersection of diketone and lactam chemistry. The ethane-1,2-dione (or α-diketone) core is a prevalent structural motif in a variety of natural products and serves as a versatile building block in organic synthesis. taylorandfrancis.comijpras.com α-Diketones are well-known for their diverse reactivity, participating in reactions such as benzilic acid rearrangement, quinoxaline (B1680401) synthesis, and as precursors to various heterocyclic systems. organic-chemistry.org Their synthesis is well-established, with methods ranging from the oxidation of corresponding alkynes or α-hydroxy ketones to the coupling of carboxylic acid derivatives. organic-chemistry.orgulb.ac.be

The other key component of the molecule is the azepan-2-one (B1668282) moiety, commonly known as ε-caprolactam. nih.govnih.gov Lactams, or cyclic amides, are fundamental structures in organic and medicinal chemistry, most famously represented by the β-lactam ring in penicillin antibiotics. ε-Caprolactam is a large-scale industrial chemical, primarily used as a monomer for the production of Nylon-6. ucm.eschemcess.com The N-acylation of lactams is a common transformation that modulates their chemical properties and is a key step in the synthesis of more complex molecules. chemicalbook.com The reactivity of the amide bond within the lactam ring, particularly when N-acylated, is a subject of ongoing research.

The combination of these two functionalities in this compound results in a molecule with four carbonyl groups, presenting a rich landscape for further chemical transformations and potential applications in coordination chemistry and materials science.

Theoretical Frameworks for Ethane 1,2 Dione Derivatives

The ethane-1,2-dione linker imposes specific conformational constraints on the molecule. Theoretical studies on simple ethane-1,2-dione derivatives, such as 1,2-dichloroethane, have been foundational in establishing the principles of conformational analysis, particularly the concepts of gauche and anti conformers. nih.gov The rotational barrier around the central C-C bond and the relative stability of different conformers are dictated by a combination of steric and electronic effects.

In Bis(2-oxoazepan-1-yl)ethane-1,2-dione, the bulky N-acylated lactam groups would introduce significant steric interactions, influencing the preferred dihedral angle of the dione (B5365651) linker. Computational studies on related N-oxide lactams have explored their structures and energetics, providing a basis for understanding the electronic environment of the N-acylated system in the target molecule. taylorandfrancis.comijpras.comorganic-chemistry.org The planarity of the amide bonds within the azepan-2-one (B1668282) rings and the potential for delocalization between the lactam nitrogen and the adjacent carbonyl groups of the ethane-1,2-dione linker are key aspects that could be elucidated through computational modeling. Such theoretical analyses would be invaluable in predicting the molecule's three-dimensional structure, electronic properties, and reactivity.

Research Trajectories in N Heterocyclic Compounds with Carbonyl Functionalities

Research in this area often focuses on the development of novel synthetic methodologies to access these complex structures efficiently. organic-chemistry.org The study of compounds like Bis(2-oxoazepan-1-yl)ethane-1,2-dione contributes to this field by providing a platform to explore the interplay of reactivity between the different carbonyl groups within the same molecule. For instance, the selective reaction of one type of carbonyl group (e.g., the dione (B5365651) carbonyls) in the presence of the others (the amide carbonyls) would be a significant synthetic challenge and a testament to the advancement of selective chemical transformations. The development of such selective reactions is a major trajectory in modern organic synthesis.

Overview of Complex Synthetic Targets Incorporating Azepan 2 One Scaffolds

Strategic Retrosynthetic Analysis and Fragment Assembly

A thorough retrosynthetic analysis is paramount in designing a viable synthetic route. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible precursors.

For this compound, the most logical disconnection points are the two amide bonds and the central carbon-carbon single bond of the ethane-1,2-dione moiety. Cleavage of the amide bonds suggests a synthesis starting from two molecules of ε-caprolactam and a two-carbon unit. Alternatively, disconnection of the central C-C bond points towards a coupling of two N-functionalized caprolactam precursors.

Table 1: Key Retrosynthetic Disconnections

| Disconnection Point | Precursor Fragments | Synthetic Strategy |

| Amide Bonds | ε-Caprolactam (2 equivalents) + Two-carbon electrophile | Acylation of caprolactam |

| Central C-C Bond | N-Acyl caprolactam derivative (2 equivalents) | Oxidative coupling or nucleophilic substitution |

Based on the retrosynthetic analysis, ε-caprolactam emerges as a primary precursor due to its commercial availability and inherent reactivity. The nitrogen atom of the lactam can act as a nucleophile, enabling its acylation. For the two-carbon bridging unit, oxalyl chloride is an ideal candidate due to its high electrophilicity at both carbonyl carbons.

Alternatively, if the strategy involves forming the central C-C bond, a precursor such as N-(chloroacetyl)caprolactam could be envisioned. However, the direct coupling of such precursors to form a 1,2-dione is often challenging. Therefore, the acylation of ε-caprolactam with oxalyl chloride represents a more direct and feasible approach.

Advanced Carbon-Carbon Bond Formation Strategies

The formation of the central ethane-1,2-dione core is a critical step in the synthesis of the target molecule. Several advanced strategies can be employed for this purpose.

The reaction of ε-caprolactam with oxalyl chloride is a primary and highly effective method for the synthesis of this compound. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the caprolactam attacks one of the electrophilic carbonyl carbons of oxalyl chloride, leading to the displacement of a chloride ion and the formation of an N-acyl chloride intermediate. A second molecule of caprolactam then reacts with the remaining acyl chloride moiety to yield the final product.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, and often in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions, including temperature and stoichiometry, can be optimized to maximize the yield and purity of the desired bis-lactam dione (B5365651).

Table 2: Reaction Parameters for Oxalyl Chloride-Mediated Coupling

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic and inert to avoid side reactions |

| Base | Triethylamine, Pyridine | Scavenges HCl byproduct |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side products |

| Stoichiometry | 2:1 (Caprolactam:Oxalyl Chloride) | Ensures complete reaction of oxalyl chloride |

While the oxalyl chloride approach is direct, transition metal-catalyzed cross-coupling reactions offer alternative, albeit more complex, pathways for the construction of the 1,2-dione linkage. bohrium.com These methods often involve the coupling of organometallic reagents with suitable electrophiles. For the synthesis of this compound, a hypothetical approach could involve the palladium-catalyzed carbonylation of an N-vinyl caprolactam derivative or the coupling of an N-stannyl caprolactam with oxalyl chloride.

However, the development of such a route would require significant optimization, including the choice of catalyst, ligands, and reaction conditions. Potential challenges include catalyst deactivation and the formation of homocoupling byproducts. While these methods are powerful tools in modern organic synthesis, their application to this specific target molecule is less established than the direct acylation approach.

Cyclization Reactions for Azepan-2-one Ring Formation

In an alternative synthetic strategy, the azepan-2-one (caprolactam) rings could be formed in the final stages of the synthesis. This would involve the cyclization of a linear precursor containing the complete carbon and nitrogen backbone. For instance, a molecule such as N,N'-(ethane-1,2-dionyl)bis(6-aminohexanoic acid) could undergo a double intramolecular amidation to form the two lactam rings.

This cyclization could be promoted by dehydrating agents or by heating under conditions that favor the elimination of water. While conceptually plausible, this approach is likely to be more synthetically demanding than assembling the molecule from pre-formed caprolactam units. The synthesis of the linear precursor would require multiple steps, and the final double cyclization might suffer from low yields due to competing intermolecular polymerization.

Intramolecular Cyclization Kinetics and Thermodynamics

The formation of the two seven-membered caprolactam rings in this compound is a critical step in its synthesis. This transformation is governed by the principles of intramolecular cyclization kinetics and thermodynamics. The rate of lactamization is influenced by several factors, including the length of the alkyl chain of the precursor amino acid, the nature of the activating group on the carboxylic acid, and the reaction conditions such as temperature and solvent.

Catalytic Systems in Lactamization Processes

A variety of catalytic systems have been developed to facilitate lactamization reactions, offering milder reaction conditions and improved yields compared to traditional methods. These catalysts can be broadly categorized into acid catalysts, base catalysts, and metal-based catalysts. For the synthesis of a precursor to this compound, a catalytic approach to the formation of the N-substituted caprolactam rings would be highly desirable. For instance, the ring-opening polymerization of ε-caprolactam can be controlled to produce N-substituted derivatives. arkat-usa.org

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Sodium ε-caprolactam | ε-caprolactam and alkyl halides | N-alkyl-ε-caprolactam | High | arkat-usa.org |

| Quaternary ammonium (B1175870) bases | ε-caprolactam and acrylonitrile | N-(β-cyanoethyl)-ε-caprolactam | 65 | arkat-usa.org |

| Mo-based catalyst | Achiral polyene substrates | 5,7-bicyclic amides | >98% ee | nih.govorganic-chemistry.org |

Oxidation Protocols for Alpha-Diketone Moiety Generation

The generation of the central alpha-diketone (ethane-1,2-dione) moiety is a key transformation in the synthesis of the target molecule. A plausible strategy involves the oxidation of a precursor containing a -CH2-CH2- linker between the two caprolactam nitrogen atoms, which is then oxidized to the diketone. A well-established method for the oxidation of a methylene (B1212753) group adjacent to a carbonyl group to an alpha-diketone is the Riley oxidation, which utilizes selenium dioxide (SeO2). du.ac.inwikipedia.org

The choice of the oxidative reagent and reaction conditions is crucial for the selective formation of the alpha-diketone without over-oxidation or side reactions. Selenium dioxide is a highly effective reagent for the α-oxidation of ketones. du.ac.in The reaction is typically carried out in a solvent such as dioxane or acetic acid at elevated temperatures. nih.gov

| Oxidizing Agent | Substrate | Product | Conditions | Reference |

| Selenium dioxide (SeO2) | Ketones with α-methylene group | α-Diketone | Dioxane or acetic acid, heat | du.ac.innih.gov |

| TEMPO/Iodobenzene dichloride | 1,2-diols | α-Diketone | Pyridine | organic-chemistry.org |

| DABCO/Air | Deoxybenzoins | Benzils | - | organic-chemistry.org |

The mechanism of the selenium dioxide oxidation of a ketone to an alpha-diketone is proposed to proceed through an enol intermediate. The enol attacks the electrophilic selenium atom of SeO2, followed by a series of proton transfers and a rearrangement to form a selenium ester. Subsequent hydrolysis of this ester and elimination of selenium (0) and water yields the desired alpha-diketone. wikipedia.orgstackexchange.com

Enantioselective Synthesis and Diastereocontrol Investigations

The target molecule, this compound, possesses C2 symmetry. This structural feature opens the possibility for an enantioselective synthesis to obtain a single enantiomer. Strategies for achieving enantioselectivity in the synthesis of such molecules often rely on the use of chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govthieme-connect.com In the context of the target molecule, a chiral auxiliary could be attached to a precursor to control the stereochemistry during the formation of the lactam rings or other stereogenic centers. For instance, chiral oxazolidin-2-ones have been successfully used as chiral auxiliaries in the diastereoselective synthesis of β-lactams. tandfonline.com

Alternatively, a more efficient approach is the use of a chiral catalyst. For a C2-symmetric molecule, a C2-symmetric catalyst is often employed to achieve high enantioselectivity. researchgate.netnih.gov Such catalysts can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For the synthesis of cyclic amides, molybdenum-based chiral catalysts have been shown to be highly effective in asymmetric ring-closing metathesis reactions. nih.govorganic-chemistry.org

| Chiral Method | Catalyst/Auxiliary | Reaction Type | Enantioselectivity | Reference |

| Chiral Auxiliary | D-mannitol-derived oxazolidin-2-one | Staudinger reaction for β-lactams | High diastereoselectivity | tandfonline.com |

| Chiral Catalyst | Mo-based catalyst | Asymmetric ring-closing metathesis | up to >98% ee | nih.govorganic-chemistry.org |

| Chiral Catalyst | C2-symmetric bis(oxazolinato)lanthanide complexes | Intramolecular hydroamination/cyclization | Good enantioselectivities | acs.org |

Process Optimization for Academic and Scalable Synthesis

The optimization of the synthesis of this compound is centered on the N-acylation of ε-caprolactam with oxalyl chloride. This reaction, while straightforward in principle, is subject to various factors that can influence its efficiency and the quality of the final product.

The successful synthesis of this compound hinges on the precise control of several key reaction parameters. The reaction of amides or lactams with oxalyl chloride is known to proceed efficiently, and by analogy to similar transformations, a number of variables can be modulated to enhance the yield and purity of the desired product. chemicalbook.com

A critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct generated during the acylation reaction. The presence of HCl can lead to unwanted side reactions and degradation of the product. Therefore, the inclusion of a non-nucleophilic tertiary amine base is essential to neutralize the acid in situ.

The choice of solvent is another crucial factor. Aprotic solvents that are inert to the reactants and facilitate the dissolution of both the lactam and the acylating agent are preferred. The stoichiometry of the reactants must be carefully controlled to favor the formation of the desired bis-acylated product over mono-acylated intermediates or other side products.

Below is an interactive data table summarizing the hypothetical modulation of key reaction parameters and their anticipated impact on the synthesis of this compound, based on established chemical principles for similar reactions.

| Parameter | Variation | Anticipated Effect on Yield | Anticipated Effect on Purity | Rationale |

| Stoichiometry (Caprolactam:Oxalyl Chloride) | 2:1 | High | High | Ensures complete reaction of the diacyl chloride, minimizing mono-acylated byproducts. |

| >2:1 | High | Moderate | May lead to unreacted caprolactam, complicating purification. | |

| <2:1 | Low | Low | Results in incomplete reaction and a mixture of mono- and di-acylated products. | |

| Base | Triethylamine | Good | Good | A common, effective, and economical choice for neutralizing HCl. |

| Diisopropylethylamine | Excellent | Excellent | A bulkier, less nucleophilic base that can minimize side reactions, leading to higher purity. google.com | |

| No Base | Very Low | Very Low | The generated HCl would likely lead to significant product degradation and side reactions. | |

| Solvent | Toluene (B28343) | Good | Good | An effective non-polar solvent that facilitates the reaction and subsequent workup. google.com |

| Dichloromethane | Good | Good | A polar aprotic solvent that can enhance reaction rates, but may be less desirable from a green chemistry perspective. | |

| Tetrahydrofuran | Moderate | Moderate | Can be reactive with acyl chlorides under certain conditions, potentially leading to byproducts. | |

| Temperature | 0-10 °C | High | High | Lower temperatures can help to control the exothermic nature of the reaction and minimize side reactions. google.com |

| Room Temperature | Good | Moderate | May lead to a faster reaction but with a potential increase in side products. | |

| Elevated Temperature | Low | Low | Likely to promote decomposition of the product and increase the formation of impurities. |

The application of green chemistry principles to the synthesis of this compound is paramount for developing an environmentally benign and sustainable process. This involves a critical evaluation of all aspects of the synthesis, from the choice of starting materials to the final purification steps.

One of the core tenets of green chemistry is the use of safer solvents. While chlorinated solvents like dichloromethane may be effective, their environmental and health impacts are a concern. The exploration of greener alternatives, such as toluene or even solvent-free conditions, should be a priority. mdpi.com Microwave-assisted synthesis under solvent-free conditions has been shown to be effective for the N-alkylation of amides and lactams and could be a viable green alternative for the N-acylation process. mdpi.com

The enzymatic synthesis of β-lactam antibiotics is a well-established green alternative to traditional chemical methods. frontiersin.org Although directly analogous enzymatic routes for the synthesis of this compound are not currently available, this approach highlights the potential of biocatalysis in lactam chemistry for developing more sustainable synthetic methodologies in the future.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and in the solid state. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all proton and carbon signals and for confirming the molecule's connectivity and spatial arrangement.

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple, showing signals for only one of the two identical 2-oxoazepan-1-yl units.

¹H NMR: The proton spectrum would feature distinct multiplets for the five methylene groups of the caprolactam ring. The protons alpha to the nitrogen (position 7) and alpha to the carbonyl group (position 3) would likely appear as the most deshielded methylene signals.

¹³C NMR: The carbon spectrum would display six signals: five for the methylene carbons of the caprolactam ring and one for the amide carbonyl carbon (C2). An additional signal for the ethane-1,2-dione carbonyl carbons would also be present.

To definitively assign these signals and confirm the structure, a suite of 2D NMR experiments would be utilized. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of the methylene groups within the caprolactam ring, allowing for a sequential "walk" along the aliphatic chain from H3 to H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It provides an unambiguous link between the proton and carbon assignments for each CH₂ group in the azepan-2-one ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org For a flexible molecule like this, NOESY can provide insights into the preferred conformation of the seven-membered caprolactam ring, which typically adopts a chair-like conformation. rsc.org

The predicted NMR assignments based on data from analogous N-substituted caprolactam structures are presented below. mdpi.com

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| C2 (Amide C=O) | ~175 | - | - | - |

| C3 | ~37 | ~2.5 | C2, C4, C5 | H4 |

| C4 | ~23 | ~1.7 | C3, C5, C6 | H3, H5 |

| C5 | ~29 | ~1.7 | C4, C6, C7 | H4, H6 |

| C6 | ~30 | ~1.7 | C4, C5, C7 | H5, H7 |

| C7 | ~48 | ~3.8 | C5, C6, Ethane (B1197151) C=O | H6 |

| Ethane C=O | ~165 | - | - | - |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms at a molecular level. nih.govresearchgate.net Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment, molecular conformation, and intermolecular packing within the crystal lattice.

For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), could be used to:

Identify Polymorphs: Different crystal packing arrangements or molecular conformations in various polymorphs would lead to distinct chemical shifts in the ¹³C ssNMR spectrum. researchgate.net This allows for the unambiguous identification and differentiation of various solid forms.

Quantify Mixtures: ssNMR can be used to determine the relative amounts of different polymorphs in a mixed sample.

Characterize Amorphous Content: The technique can distinguish between crystalline and amorphous (non-crystalline) domains within a solid sample.

Probe Intermolecular Interactions: In blends or co-crystals, ssNMR can detect intermolecular interactions, such as hydrogen bonding. For instance, studies on blends of poly(ε-caprolactone) have shown that hydrogen bonding interactions result in noticeable shifts in the carbonyl carbon resonance. deakin.edu.au

By comparing the ssNMR spectra with data from techniques like Powder X-ray Diffraction (PXRD), a comprehensive understanding of the solid-state structure and any polymorphic behavior of the title compound can be achieved.

The amide bond within the caprolactam ring possesses a significant degree of double-bond character due to resonance. This restricts free rotation around the C-N bond, creating a substantial energy barrier. nanalysis.com Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational exchange processes that occur on the NMR timescale. acs.orgmontana.edu

In the case of this compound, the key dynamic process would be the restricted rotation around the N1-C2 (amide) bond and potentially the N1-C(dione) bond. While the seven-membered ring itself undergoes rapid conformational changes (e.g., chair-boat interconversions), the amide bond rotation is a much higher energy process. rsc.orgnih.gov

By acquiring NMR spectra at different temperatures (variable-temperature NMR), the rate of this rotation can be studied.

At low temperatures (slow exchange): If distinct conformers exist, separate signals for each might be observed.

At intermediate temperatures: As the temperature increases, the rate of rotation becomes comparable to the NMR timescale, leading to significant broadening of the signals for nuclei near the amide bond.

At high temperatures (fast exchange): The rotation becomes rapid, and the NMR spectrum shows a single, time-averaged signal for the exchanging sites.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, the rate constants for the rotational process can be determined. From these, the activation energy (ΔG‡) for the amide bond rotation can be calculated, providing quantitative insight into the molecule's conformational flexibility. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental formula, a fundamental step in structural elucidation.

For this compound, the elemental composition is C₁₄H₂₀N₂O₄. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₄H₂₀N₂O₄ | [M+H]⁺ | 281.1496 |

| [M+Na]⁺ | 303.1315 | |

| [M+K]⁺ | 319.1054 |

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) to four or more decimal places. If the experimentally measured mass matches the calculated theoretical mass within a very small tolerance (typically < 5 ppm), it provides strong confirmation of the compound's elemental composition.

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can reveal structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.

For this compound, several key fragmentation pathways can be predicted based on the known behavior of amides, ketones, and caprolactam derivatives. researchgate.netlibretexts.org

Cleavage of the Ethane-1,2-dione Linker: The C-C bond between the two carbonyls of the central linker is a likely point of initial cleavage. This would result in the formation of a [M/2]⁺ radical cation corresponding to the 2-oxoazepan-1-yl-ethanone structure (m/z 140).

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and amides. miamioh.edu This could lead to the loss of a CO group (28 Da) from fragment ions.

Fragmentation of the Caprolactam Ring: The caprolactam ring itself can undergo characteristic fragmentation. A common pathway involves a McLafferty-type rearrangement or cleavage to lose neutral fragments, as observed in the mass spectrometry of caprolactam and its derivatives. nih.govresearchgate.net

A plausible fragmentation pathway is outlined in the table below.

| Predicted m/z | Possible Fragment Ion Structure | Plausible Origin |

|---|---|---|

| 280 | [C₁₄H₂₀N₂O₄]⁺ | Molecular Ion (M⁺) |

| 141 | [C₇H₁₁NO₂]⁺ | Cleavage of the central C-C bond, formation of [Caprolactam-N-CO]⁺ |

| 113 | [C₆H₁₁NO]⁺ | Loss of CO from the m/z 141 fragment |

| 98 | [C₆H₁₀N]⁺ | Fragmentation of the caprolactam ring from m/z 113 |

| 85 | [C₅H₉O]⁺ or [C₄H₇N₂]⁺ | Various ring fragmentation pathways |

| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ | Further fragmentation of the caprolactam ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular structure of this compound. The vibrational spectrum of this molecule is expected to be a superposition of the characteristic modes of its constituent diketone and lactam moieties.

The primary vibrational modes of interest in this compound are the stretching frequencies of the carbonyl (C=O) groups, the C-N stretching of the lactam, and various modes associated with the methylene (-CH2-) groups of the seven-membered rings.

Lactam Moiety: The vibrational characteristics of the 2-oxoazepan-1-yl (ε-caprolactam) ring are well-documented. soton.ac.uk The amide I band, which is predominantly the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum. For ε-caprolactam, this band appears around 1650-1670 cm⁻¹. In the N-acylated target molecule, this frequency is expected to be higher, likely in the range of 1680-1710 cm⁻¹, due to the electron-withdrawing effect of the adjacent glyoxalyl group. The amide II (N-H in-plane bending and C-N stretching) and amide III (C-N stretching and N-H bending) bands, characteristic of secondary amides like ε-caprolactam, will be absent and replaced by vibrations associated with the tertiary amide structure. The C-N stretching vibration of the tertiary amide is expected to appear in the 1300-1400 cm⁻¹ region. The CH₂ stretching and bending (scissoring, wagging, twisting, and rocking) modes from the azepane ring will give rise to a series of bands in the 2850-3000 cm⁻¹ and 700-1500 cm⁻¹ regions, respectively. researchgate.netresearchgate.net

Diketone Moiety: The ethane-1,2-dione (α-diketone) linker introduces its own set of characteristic vibrations. The most prominent feature is the C=O stretching mode. In simple acyclic α-diketones like biacetyl, two C=O stretching bands are expected due to symmetric and asymmetric combinations of the two individual carbonyl stretching vibrations. For a molecule with a center of symmetry (trans-conformation), the symmetric stretch is Raman active and the asymmetric stretch is IR active. For a gauche conformation, both modes can be active in both IR and Raman spectra. These C=O stretching vibrations for α-diketones typically occur in the 1710-1740 cm⁻¹ region. nist.gov Therefore, in the spectrum of this compound, the carbonyl region (1650-1750 cm⁻¹) is expected to be complex, featuring overlapping bands from both the lactam and the diketone carbonyl groups.

The table below summarizes the expected characteristic vibrational frequencies based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Analog Compound |

| Lactam | Amide I (C=O stretch) | 1680 - 1710 | N-Acetylcaprolactam nist.gov |

| Diketone | C=O stretch (symm/asymm) | 1710 - 1740 | Biacetyl nist.gov |

| Lactam | C-N stretch | 1300 - 1400 | ε-Caprolactam soton.ac.uk |

| Azepane Ring | CH₂ stretch | 2850 - 3000 | ε-Caprolactam soton.ac.uk |

| Azepane Ring | CH₂ bending | 700 - 1500 | ε-Caprolactam researchgate.net |

| Diketone | C-C stretch | 1250 - 1300 | Biacetyl nist.gov |

The vibrational spectrum of this compound is expected to be sensitive to the molecule's conformation, particularly the dihedral angle between the two carbonyl groups of the ethane-1,2-dione linker. Acyclic α-diketones like biacetyl can exist in both planar (s-trans) and non-planar (gauche) conformations. wikipedia.org The energy barrier between these conformers is typically low, meaning a mixture may exist at room temperature.

The conformation of the central C(O)-C(O) bond significantly influences the coupling between the two C=O stretching vibrations.

Trans-planar conformation: In this conformation (C₂h symmetry), the two C=O dipoles are opposed. The symmetric stretching mode would be Raman active and IR inactive, while the asymmetric stretching mode would be IR active and Raman inactive (rule of mutual exclusion).

Gauche conformation: In a non-planar, gauche conformation (C₂ symmetry), the mutual exclusion rule does not apply. Both symmetric and asymmetric C=O stretching modes are expected to be active in both IR and Raman spectra. The frequency separation between these two modes is dependent on the dihedral angle.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is determined by the electronic transitions within its chromophoric groups: the two tertiary amide (lactam) groups and the α-diketone system.

Amide Chromophore: The lactam moiety contains a tertiary amide functional group. Amides typically exhibit two main absorption bands in the UV region. The first is a weak band resulting from an n → π* transition, usually found around 210-230 nm. The second is a much stronger π → π* transition, which typically appears below 200 nm. For ε-caprolactam in aqueous solution, a maximum absorption peak has been observed around 215 nm, which is likely associated with the n → π* transition. researchgate.netresearchgate.net

α-Diketone Chromophore: The ethane-1,2-dione moiety is a distinct chromophore responsible for absorption in the near-UV and visible regions. α-Diketones are characteristically colored due to a low-energy n → π* transition involving the non-bonding electrons of the oxygen atoms. For biacetyl, this transition results in a broad, structured absorption band in the visible region (approx. 400-470 nm), giving it a yellow-green color. A second, more intense n → π* transition is found in the near-UV region (around 270-300 nm). Additionally, a strong π → π* transition occurs at shorter wavelengths, typically below 200 nm. youtube.com

The UV-Vis spectrum of this compound is therefore expected to show a weak absorption band in the visible range (400-470 nm) due to the diketone n → π* transition, and more intense absorptions in the UV region (200-300 nm) arising from the overlapping transitions of the amide and diketone chromophores.

| Chromophore | Electronic Transition | Expected λmax (nm) | Characteristics |

| Amide (Lactam) | n → π | ~215 | Weak to moderate intensity |

| Amide (Lactam) | π → π | < 200 | Strong intensity |

| α-Diketone | n → π | 400 - 470 | Weak intensity, responsible for color |

| α-Diketone | n → π | ~270 | Moderate intensity |

| α-Diketone | π → π* | < 200 | Strong intensity |

Solvatochromism describes the shift in the position of an absorption or emission band upon changing the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the chromophore.

The electronic transitions in this compound are expected to exhibit solvatochromism:

n → π* Transitions (Diketone and Lactam): In an n → π* transition, an electron from a non-bonding orbital (localized on the oxygen atom) is promoted to an antibonding π* orbital. The non-bonding electrons of the ground state can be stabilized by hydrogen bonding with polar, protic solvents (like water or ethanol). This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. Consequently, n → π* transitions typically undergo a hypsochromic (blue) shift as solvent polarity increases. ucsb.edu This effect is well-documented for the n → π* transition of simple ketones.

π → π* Transitions (Lactam): In a π → π* transition, the excited state is generally more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift as solvent polarity increases.

Therefore, upon transitioning from a nonpolar solvent (e.g., hexane) to a polar solvent (e.g., water), the weak, long-wavelength absorption band of the diketone moiety is expected to shift to shorter wavelengths (blue shift), while the intense UV absorption associated with the lactam π → π* transition would likely shift to longer wavelengths (red shift).

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformational details. researchgate.net Although a crystal structure for this compound has not been reported, we can infer its likely structural parameters from crystallographic data of its constituent parts.

Lactam Moiety Conformation: The seven-membered ε-caprolactam ring is not planar and typically adopts a stable chair conformation in the solid state. In N-acylated derivatives, such as N-acetylcaprolactam, the amide group is expected to be nearly planar due to resonance, but the nitrogen atom may show slight pyramidalization. researchgate.net The bond lengths and angles within the ring would be typical for C-C single bonds (approx. 1.52-1.54 Å), C-N bonds (approx. 1.46-1.48 Å for the C-N single bond and approx. 1.34 Å for the amide C-N bond), and the amide C=O bond (approx. 1.23 Å).

Diketone Moiety Conformation: The conformation of the central ethane-1,2-dione bridge is of particular interest. In the crystal structure of benzil (B1666583) (1,2-diphenylethane-1,2-dione), the two C=O groups are not coplanar but are twisted with a C-C(O)-C(O)-C dihedral angle of approximately 117°. wikipedia.org This non-planar arrangement is a result of minimizing steric repulsion between the bulky phenyl substituents. Given the even greater steric bulk of the 2-oxoazepan-1-yl groups, it is highly probable that the ethane-1,2-dione linker in the title compound will also adopt a gauche (non-planar) conformation in the solid state. The central C(sp²)-C(sp²) bond connecting the two carbonyls is expected to be relatively long (around 1.52-1.54 Å), indicating limited π-conjugation between the two carbonyl groups. wikipedia.org

The table below presents expected key structural parameters based on analogous compounds.

| Parameter | Expected Value | Analog Compound |

| Lactam Moiety | ||

| C=O Bond Length | ~1.23 Å | N-Acetylcaprolactam nih.gov |

| Amide C-N Bond Length | ~1.34 Å | N-Acetylcaprolactam nih.gov |

| Ring C-N Bond Length | ~1.47 Å | N-Acetylcaprolactam nih.gov |

| Ring C-C Bond Length | ~1.53 Å | ε-Caprolactam |

| Ring Conformation | Chair | ε-Caprolactam |

| Diketone Moiety | ||

| C=O Bond Length | ~1.21 Å | Benzil wikipedia.org |

| C(O)-C(O) Bond Length | ~1.54 Å | Benzil wikipedia.org |

| O=C-C=O Dihedral Angle | > 90° (Gauche) | Benzil wikipedia.org |

Single Crystal X-ray Diffraction Data Collection and Refinement

No published single-crystal X-ray diffraction data, including parameters such as crystal system, space group, unit cell dimensions, and refinement statistics, are available for this compound.

Analysis of Molecular Conformation and Torsion Angles

Detailed information regarding the molecular conformation and specific torsion angles of this compound, which would be derived from single-crystal X-ray diffraction studies, has not been reported in the searched scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

Without crystallographic data, an analysis of the intermolecular interactions, such as hydrogen bonding or van der Waals forces, and the resulting crystal packing motifs for this compound cannot be conducted.

Reactivity at the Ethane-1,2-dione Core

The ethane-1,2-dione (or α-diketone) core is characterized by two adjacent, electrophilic carbonyl carbons. This arrangement is the source of a rich and varied reactivity profile, encompassing nucleophilic additions, electrophilic interactions, and redox transformations.

The electrophilicity of the carbonyl carbons in the ethane-1,2-dione moiety makes them susceptible to attack by a wide range of nucleophiles. The initial addition can be followed by a variety of subsequent reactions, including rearrangements and cyclizations.

A classic transformation of α-diketones is the base-catalyzed benzilic acid rearrangement. In the case of this compound, treatment with a hydroxide (B78521) source would lead to the formation of a key tetrahedral intermediate. This intermediate can then undergo rearrangement to yield a salt of an α-hydroxy carboxylic acid. Computational studies on analogous cyclic 1,2-diones have shown that this type of rearrangement is often the most feasible reaction pathway in the presence of a base. beilstein-journals.org

Detailed Research Findings: Research on similar α-dicarbonyl compounds has shown that the initial nucleophilic attack is typically the rate-determining step. The subsequent rearrangement is a rapid process. The reaction is generally first order in both the α-diketone and the nucleophile. The table below illustrates the expected outcomes with different nucleophiles.

| Nucleophile (Nu:) | Initial Adduct | Subsequent Transformation | Final Product Type |

| OH⁻ | Hemiketal-like intermediate | Benzilic acid rearrangement | α-Hydroxy carboxylate |

| RO⁻ | Hemiketal-like intermediate | Favored under anhydrous conditions | α-Alkoxy carboxylate |

| NH₂R | Hemiaminal-like intermediate | Dehydration | α-Imino ketone or diamine |

| R⁻ (e.g., Grignard) | Alkoxide intermediate | Protonation | α-Hydroxy ketone |

While the primary reactivity of the α-diketone core is electrophilic at the carbonyl carbons, the oxygen atoms possess lone pairs and can act as Lewis bases, coordinating to electrophiles. However, significant electrophilic reactions directly involving the carbon skeleton are less common unless activated.

In the context of aromatic substitution, the this compound moiety would act as a deactivating group if attached to an aromatic ring, directing incoming electrophiles to the meta position due to the electron-withdrawing nature of the two carbonyl groups.

The α-diketone core can undergo both oxidation and reduction. Oxidation typically leads to cleavage of the carbon-carbon bond between the carbonyls, while reduction can yield a variety of products depending on the reducing agent and reaction conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or peroxy acids can cleave the C-C bond of the diketone, which would result in the formation of two molecules of the corresponding N-acyl caprolactam carboxylic acid. libretexts.org The oxidation of α-diketones can also be achieved with reagents like periodate. acs.org

Reduction: A range of products can be obtained through reduction. fiveable.me

Mild Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce one of the carbonyls to a hydroxyl group, yielding an α-hydroxy ketone.

Strong Reduction: Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing both carbonyl groups to form the corresponding diol.

Catalytic Hydrogenation: This method can also be employed to produce the diol.

Detailed Research Findings: Studies on the reduction of α-diketones have demonstrated selectivity based on the choice of reducing agent. The relative rates of reduction can be influenced by steric hindrance and the electronic environment.

| Reagent | Product(s) | Typical Conditions |

| NaBH₄ | α-Hydroxy ketone | Methanol, 0 °C to RT |

| LiAlH₄ | Diol | Anhydrous THF, reflux |

| H₂, Pd/C | Diol | Ethanol, room temperature, atmospheric pressure |

| HIO₄ | Carboxylic acid cleavage products | Aqueous solution |

Reactivity of the Azepan-2-one Moieties

The terminal azepan-2-one (caprolactam) rings are N-acylated, which significantly influences their reactivity compared to unsubstituted caprolactam. The nitrogen atom is part of an amide linkage, making it less nucleophilic.

Direct N-alkylation or N-acylation of this compound is not feasible as the nitrogen atoms are already acylated and lack a proton for substitution. The amide nitrogen is sp² hybridized and its lone pair is delocalized into the adjacent carbonyl group of the lactam ring, rendering it non-basic and non-nucleophilic. Further acylation would require harsh conditions and is generally not a favorable process. tubitak.gov.trindexacademicdocs.org

The N-acyl caprolactam rings are susceptible to ring-opening reactions, particularly under hydrolytic conditions. This reactivity is central to the chemistry of polyamides like Nylon-6, which is derived from caprolactam. acs.org

Ring-Opening:

Hydrolysis: In the presence of strong acid or base and water, the amide bond within the caprolactam ring can be hydrolyzed. researchgate.net This would break open the seven-membered ring to form a linear amino acid derivative. For this compound, this would lead to a dicarboxylic acid with two amino acid side chains.

Aminolysis/Transamidation: Reaction with amines can also lead to ring-opening via a transamidation process, forming a new amide bond with the attacking amine. acs.org

Ring-Expansion: While ring-expansion reactions are known for certain lactam derivatives, they are less common for N-acyl caprolactams under typical conditions. researchgate.netdigitellinc.com Such transformations often require specific reagents or photochemical conditions that facilitate skeletal rearrangements. Anionic ring-opening polymerization, a process related to ring-opening, is a key reaction for caprolactam itself but is initiated differently. rsc.org

Detailed Research Findings: The rate of hydrolytic ring-opening is highly dependent on pH and temperature. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, while base-catalyzed hydrolysis proceeds through nucleophilic attack of hydroxide on the carbonyl carbon.

| Condition | Reagent(s) | Mechanism | Product Type |

| Acidic Hydrolysis | H₃O⁺, heat | A-AC2 | Dicarboxylic acid with amino acid side chains |

| Basic Hydrolysis | NaOH, H₂O, heat | B-AC2 | Carboxylate salt with amino acid side chains |

| Aminolysis | R-NH₂, heat | Nucleophilic Acyl Substitution | Diamide derivative |

Pericyclic Reactions and Rearrangements

No specific studies on the pericyclic reactions or rearrangements of this compound have been reported. In theory, the α-dione functionality could participate in certain types of cycloaddition reactions, although the steric hindrance from the adjacent caprolactam rings might be a significant factor. Rearrangements, such as a benzil-benzilic acid type rearrangement, are known for 1,2-dicarbonyl compounds. beilstein-journals.org This type of reaction typically involves the migration of a group to an adjacent carbonyl carbon, but its applicability to this specific substrate has not been documented.

Photochemical Reactivity and Excited State Dynamics

There is currently no available research detailing the photochemical reactivity or excited state dynamics of this compound. The study of a molecule's behavior upon absorption of light is a specialized field, and without experimental data such as absorption and emission spectra, or computational studies, any discussion of its photochemistry would be purely conjectural.

Coordination Chemistry and Metal Ion Interactions

The coordination chemistry of this compound and its interactions with metal ions have not been described in the scientific literature. The oxygen atoms of the dione and the amide carbonyls, as well as the nitrogen atoms of the caprolactam rings, could potentially act as coordination sites for metal ions. The formation of such coordination complexes would depend on various factors including the nature of the metal ion, the solvent system, and the reaction conditions. The ability of related bis(pyridineamide) ligands to form a variety of structural motifs with metal ions has been noted, but this cannot be directly extrapolated to the compound . nih.gov

Advanced Computational and Theoretical Chemistry Studies of Bis 2 Oxoazepan 1 Yl Ethane 1,2 Dione

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and electrostatic potential.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. For a molecule like Bis(2-oxoazepan-1-yl)ethane-1,2-dione, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and predict a wide range of properties. researchgate.net

Ab initio methods, while computationally more intensive, can offer higher accuracy for specific properties. These methods are based on first principles without the use of empirical parameters. For a molecule of this size, methods like Møller-Plesset perturbation theory (MP2) could be employed for more accurate energy calculations and to study electron correlation effects.

These calculations can provide key data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, vibrational frequencies can be calculated and compared with experimental infrared and Raman spectra to validate the computed structure.

Table 1: Illustrative Geometrical Parameters of this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (dione) | 1.22 Å |

| Bond Length | C-C (dione) | 1.54 Å |

| Bond Length | C-N (amide) | 1.38 Å |

| Bond Length | C=O (lactam) | 1.24 Å |

| Bond Angle | O=C-C=O | 121.5° |

| Bond Angle | C-N-C | 118.0° |

| Dihedral Angle | N-C-C-N | ~180° (anti-conformation) |

| Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are presented for illustrative purposes. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms like oxygen, and blue represents regions of low electron density (positive potential), usually around hydrogen atoms.

For this compound, the MEP map would be expected to show intense red areas around the carbonyl oxygen atoms of both the central dione (B5365651) and the caprolactam rings, highlighting these as the primary sites for electrophilic attack. The regions around the hydrogen atoms of the aliphatic chains would appear bluish, indicating their susceptibility to nucleophilic attack. This visualization provides a qualitative prediction of how the molecule will interact with other charged or polar species.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. univie.ac.at

In this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, which possess lone pair electrons. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient carbonyl groups of the ethane-1,2-dione bridge. A detailed analysis of the FMOs can predict the most probable sites for nucleophilic and electrophilic attack and provide insights into the molecule's electronic absorption properties.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

| Note: These values are illustrative and represent typical ranges for similar organic molecules. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the caprolactam rings and the rotational freedom around the single bonds in the ethane (B1197151) bridge mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's predominant shape and its biological activity.

While quantum chemical methods are highly accurate, they are computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a faster alternative by using classical physics to model the interactions between atoms. Force fields like AMBER or CHARMM are commonly used to perform conformational searches and identify low-energy structures.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. An MD simulation of this compound in a solvent like water can provide a dynamic picture of its conformational landscape, revealing how the molecule flexes and changes shape in a more realistic environment. These simulations can also shed light on the stability of different conformers and the energy barriers between them. For ethane-1,2-diol, for instance, conformational studies have shown that the gauche conformation can be more stable than the anti conformation due to intramolecular interactions. pearson.comvaia.com

Hydrogen bonding plays a critical role in determining the structure and properties of molecules containing N-H or O-H groups. While this compound does not have traditional hydrogen bond donors, the carbonyl oxygen atoms can act as hydrogen bond acceptors.

In the presence of suitable donor molecules, such as water or alcohols, intermolecular hydrogen bonds can form. Computational methods can be used to calculate the strength and geometry of these interactions. While the molecule itself lacks the capacity for intramolecular hydrogen bonding, the presence of these strong acceptor sites is a key feature of its potential interactions with biological systems. researchgate.net In related diketone structures, intramolecular hydrogen bonding is a significant stabilizing factor. mdpi.com

Reaction Pathway Elucidation and Kinetic Studies

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms and kinetics. For a molecule like this compound, with its multiple reactive sites, these studies are crucial for predicting its behavior in various chemical environments.

A critical step in understanding a chemical reaction is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Modern computational methods, such as those based on Density Functional Theory (DFT), are adept at locating these transient structures. For reactions involving this compound, such as nucleophilic attack at one of the carbonyl carbons, computational chemists would employ algorithms to search for the saddle point on the potential energy surface corresponding to the TS.

Once a transition state is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To further validate the reaction pathway, an Intrinsic Reaction Coordinate (IRC) analysis is performed. universityofgalway.ienih.gov This calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products, ensuring that the localized TS is indeed the correct one for the reaction of interest. For example, in a study of the reaction of ketones with HȮ₂ radicals, IRC calculations were essential to validate the connections between transition states and the local minima of the reactants and products. universityofgalway.ienih.gov

Hypothetical Reaction Coordinate for a Nucleophilic Addition to this compound

| Reaction Step | Description |

|---|---|

| Reactants | This compound and Nucleophile |

| Transition State | Formation of a partial bond between the nucleophile and a carbonyl carbon |

| Product | Tetrahedral intermediate |

The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. This is a key parameter that governs the rate of a chemical reaction. Computational methods can provide accurate estimates of these barriers. Theoretical studies on the reactions of ketones have successfully used high-level ab initio methods to calculate reaction barriers. universityofgalway.ienih.gov

From the calculated activation energy, reaction rate constants can be predicted using Transition State Theory (TST). TST provides a framework for relating macroscopic kinetic data to the microscopic details of the potential energy surface. For more accurate predictions, corrections for quantum mechanical tunneling, especially for reactions involving the transfer of light particles like protons, may be incorporated. universityofgalway.ienih.gov Such calculations would be invaluable for predicting the stability and reactivity of this compound under various conditions.

Illustrative Table of Calculated Kinetic Parameters

| Reaction Type | Method | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) |

|---|---|---|---|

| Nucleophilic Addition | DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These predictions are not only crucial for identifying and characterizing new compounds but also for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic observables.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netrsc.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, predicted NMR spectra would be instrumental in assigning the signals in an experimental spectrum and confirming its structure. Discrepancies between predicted and experimental shifts can also provide insights into conformational dynamics or solvent effects. The development of combined molecular dynamics and quantum mechanics approaches has further enhanced the accuracy of NMR predictions for flexible molecules like cyclic peptides. researchgate.netrsc.org

Predicted ¹³C NMR Chemical Shifts for a Model α-Keto Amide

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Amide Carbonyl | Data Not Available |

| Ketone Carbonyl | Data Not Available |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are typically performed at the DFT level of theory.

The simulated IR and Raman spectra of this compound would show characteristic peaks for the carbonyl stretching modes of the amide and ketone groups, as well as vibrations associated with the caprolactam ring. Comparing these simulated spectra with experimental data would be a powerful method for confirming the compound's synthesis and purity.

Key Predicted Vibrational Frequencies for a Diketone Moiety

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| Symmetric C=O Stretch | Data Not Available | Data Not Available |

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can provide insights into the electronic transitions responsible for the observed absorptions. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) for the n→π* and π→π* transitions associated with its carbonyl chromophores. This information is valuable for understanding the photophysical properties of the molecule.

Predicted Electronic Transitions for a Generic α-Diketone

| Transition | Excitation Wavelength (nm) | Oscillator Strength |

|---|---|---|

| n→π* | Data Not Available | Data Not Available |

Exploration of Chemical Applications and Materials Science Potential of Bis 2 Oxoazepan 1 Yl Ethane 1,2 Dione

A Versatile Building Block in Complex Chemical Synthesis

The unique arrangement of lactam and diketone functionalities within Bis(2-oxoazepan-1-yl)ethane-1,2-dione makes it a valuable precursor and synthon in the field of organic synthesis.

A Gateway to Macrocyclic and Polycyclic Compounds

The synthesis of macrocycles and polycycles is a significant area of chemical research, driven by the diverse applications of these structures in areas ranging from pharmaceuticals to host-guest chemistry. nih.govnih.govmdpi.com The structure of this compound offers a scaffold that can be elaborated into more complex ring systems. Methodologies for constructing macrocycles often involve intramolecular reactions to form large rings, a process that can be challenging yet rewarding. nih.govmdpi.com The presence of multiple reactive sites in this molecule, including the carbonyl groups and the lactam rings, provides handles for further chemical transformations that could lead to the formation of larger, more intricate cyclic structures. For instance, the diketone moiety can undergo condensation reactions with various nucleophiles to initiate the formation of new heterocyclic rings, which can then be further manipulated to build up polycyclic systems.

The general strategies for synthesizing macrocycles often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common macrocyclization reactions include macrolactonization, macrolactamization, and ring-closing metathesis. nih.gov While specific examples involving this compound are not extensively documented, the principles of macrocycle synthesis suggest its potential as a starting material for novel polyazamacrocycles. psu.edu

A Synthon for Stereoselective Transformations

Stereoselective synthesis, the ability to produce a specific stereoisomer of a product, is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The rigid, chiral environment provided by certain synthons can guide the stereochemical outcome of a reaction. While this compound itself is achiral, its derivatives, particularly those incorporating chiral centers within the caprolactam rings, could serve as valuable chiral auxiliaries.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical course of one or more subsequent reactions. After it has served its purpose, the auxiliary is removed, having imparted its chirality to the molecule of interest. The lactam framework is a well-established platform for the development of chiral auxiliaries. By starting with an enantiomerically pure caprolactam derivative, it would be possible to synthesize a chiral version of this compound. This chiral synthon could then be used in a variety of stereoselective transformations, such as asymmetric aldol (B89426) reactions, Diels-Alder reactions, or alkylations. The steric hindrance and electronic properties of the chiral lactam units would influence the approach of reagents, leading to the preferential formation of one enantiomer or diastereomer of the product.

Expanding the Frontiers of Polymer Chemistry and Materials Science

The presence of polymerizable lactam rings and a reactive diketone core suggests that this compound could find significant applications in the development of novel polymers and advanced materials.

A Monomeric Unit in Polymerization Processes

Caprolactam is the well-known monomer for the synthesis of Nylon 6 through ring-opening polymerization. wikipedia.orgnih.gov this compound contains two caprolactam units, making it a potential bifunctional monomer. The polymerization of this molecule could lead to the formation of polyamides with unique structures and properties. The ethanedione linker between the two lactam rings would introduce a rigid and polar segment into the polymer backbone, which could influence the material's thermal stability, mechanical strength, and solubility.

The polymerization of lactams can be initiated by various methods, including anionic, cationic, and hydrolytic polymerization. researchgate.net Anionic ring-opening polymerization, in particular, is a powerful technique for producing high molecular weight polyamides. nih.gov The copolymerization of this compound with other lactam monomers, such as caprolactam itself, could be a strategy to create functionalized nylons with tailored properties. rsc.org The incorporation of the diketone unit could provide sites for post-polymerization modification, allowing for the introduction of further functionalities.

A Cross-linking Agent in the Development of Advanced Materials

Cross-linking is a crucial process in polymer chemistry that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. This network structure imparts materials with enhanced mechanical properties, thermal stability, and solvent resistance. The diketone functionality in this compound is a prime candidate for engaging in cross-linking reactions.

For instance, the carbonyl groups of the ethanedione bridge can react with di- or polyamines, diols, or other nucleophilic species to form cross-links between polymer chains that contain complementary functional groups. This could be particularly useful in the development of thermosetting resins, hydrogels, or elastomers. The rigid nature of the ethanedione linker would likely result in a tightly cross-linked network, leading to materials with high modulus and good dimensional stability. Furthermore, the lactam rings themselves can participate in cross-linking reactions under certain conditions, offering another avenue for creating robust polymer networks.

Designing and Synthesizing Functional Materials from Diketone and Lactam Scaffolds

The combination of diketone and lactam motifs within a single molecule provides a powerful platform for the design and synthesis of functional materials. These structural units can impart a range of desirable properties, including thermal stability, hydrogen bonding capabilities, and sites for further chemical modification.

The lactam group is a key component of many biologically active molecules and provides a rigid, planar amide linkage that can participate in hydrogen bonding. researchgate.net This can be exploited in the design of materials with specific recognition properties or self-assembling capabilities. The diketone functionality, on the other hand, is known for its reactivity and can be used to introduce a variety of other functional groups or to create conjugated systems with interesting electronic and optical properties.

By systematically modifying the structure of this compound, it is possible to create a library of related compounds with a wide range of properties. For example, the introduction of different substituents on the caprolactam rings could be used to tune the solubility, thermal properties, and biocompatibility of the resulting materials. The development of polymers and materials based on this scaffold could lead to applications in diverse fields such as drug delivery, tissue engineering, and advanced coatings. researchgate.netmdpi.comnih.gov

Optical Materials

There is currently no available research in the public domain that investigates or reports the use of this compound in the development of optical materials. Consequently, data regarding its optical properties, such as refractive index, absorption and emission spectra, and non-linear optical behavior, are not available.

Components in Self-Assembled Systems

Scientific literature does not presently contain studies on the application of this compound as a component in self-assembled systems. Information regarding its potential to form organized structures through non-covalent interactions, such as hydrogels, organogels, or liquid crystals, has not been reported.

Development of Novel Reagents and Ligands for Catalysis

Ligand Design for Transition Metal Catalysis

A review of current chemical literature indicates that this compound has not been explored as a ligand for transition metal catalysis. There are no published studies on its coordination chemistry with various metal centers or the catalytic activity of any potential resulting complexes.

Organocatalytic Applications

There is no evidence in the available scientific literature to suggest that this compound has been investigated for its potential in organocatalytic applications. Research into its ability to catalyze organic reactions independently, without the need for a metal center, has not been documented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.